![molecular formula C19H21N7OS B2599534 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide CAS No. 1797729-76-0](/img/structure/B2599534.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Development of Heterocyclic Compounds: Research efforts have been directed towards synthesizing novel heterocyclic compounds with potential pharmacological properties. For instance, the Mannich reaction has been utilized to create N,S-containing heterocycles, demonstrating the versatility of heterocyclic chemistry in generating bioactive molecules (Dotsenko et al., 2012). Such methodologies could be relevant for synthesizing derivatives of the mentioned compound, highlighting the importance of heterocyclic frameworks in drug development.
- Analgesic and Antiparkinsonian Activities: Substituted pyridine derivatives, prepared from specific starting materials, have shown promising analgesic and antiparkinsonian activities. These findings suggest that structurally similar compounds, including those with piperidine and carboxamide functionalities, may possess significant biological activities, warranting further investigation into their therapeutic potential (Amr et al., 2008).
- Antimicrobial Evaluation: The synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity represent another dimension of research. These studies emphasize the role of novel synthetic compounds in addressing resistance issues and finding new antimicrobial agents. Such research underscores the potential of exploring the antimicrobial activities of compounds related to the one (Bhuiyan et al., 2006).
Molecular Docking and Screening
- In Vitro Screening and Molecular Docking: Compounds with triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been synthesized and subjected to in vitro screening and molecular docking. This research highlights the significance of computational methods in predicting the binding affinities and interactions of novel compounds with biological targets, offering a pathway for rational drug design and optimization (Flefel et al., 2018).
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-28-16-7-3-2-6-15(16)22-19(27)14-5-4-10-25(11-14)17-8-9-18(24-23-17)26-13-20-12-21-26/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQZMFFZWPYGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide |
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